Cas no 313484-93-4 (Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis-)

Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis-
- tetrakis(4-acetylphenyl)methane
- CS-0169801
- 1-{4-[tris(4-acetylphenyl)methyl]phenyl}ethanone
- E75427
- SCHEMBL13211688
- doi:10.14272/CAFYIOYXMUILEU-UHFFFAOYSA-N.1
- 313484-93-4
- 1-[4-[tris(4-acetylphenyl)methyl]phenyl]ethanone
- Tetra(4-acetylphenyl)methane
- 10.14272/CAFYIOYXMUILEU-UHFFFAOYSA-N.1
- BS-46857
- MFCD30531760
- 1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone
- YSZC1208
-
- インチ: InChI=1S/C33H28O4/c1-21(34)25-5-13-29(14-6-25)33(30-15-7-26(8-16-30)22(2)35,31-17-9-27(10-18-31)23(3)36)32-19-11-28(12-20-32)24(4)37/h5-20H,1-4H3
- InChIKey: CAFYIOYXMUILEU-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)C)(C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C
計算された属性
- 精确分子量: 488.19875937g/mol
- 同位素质量: 488.19875937g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 37
- 回転可能化学結合数: 8
- 複雑さ: 685
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.7
- トポロジー分子極性表面積: 68.3Ų
Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240441-1g |
Tetrakis(4-acetylphenyl)methane |
313484-93-4 | 97% | 1g |
¥1461.00 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW077-1g |
Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- |
313484-93-4 | 97% | 1g |
2237.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW077-50mg |
Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- |
313484-93-4 | 97% | 50mg |
255.0CNY | 2021-07-10 | |
eNovation Chemicals LLC | Y1213839-5g |
1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone |
313484-93-4 | 95% | 5g |
$1080 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW077-200mg |
Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- |
313484-93-4 | 97% | 200mg |
639.0CNY | 2021-07-10 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | OLB3135960-1g |
Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- |
313484-93-4 | 95% | 1g |
¥1500 | 2023-11-08 | |
1PlusChem | 1P01KKM1-100mg |
1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone |
313484-93-4 | 97% | 100mg |
$38.00 | 2024-05-06 | |
Aaron | AR01KKUD-250mg |
1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone |
313484-93-4 | 97% | 250mg |
$55.00 | 2025-02-11 | |
abcr | AB570054-250mg |
1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone; . |
313484-93-4 | 250mg |
€148.90 | 2024-08-02 | ||
abcr | AB570054-5g |
1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone; . |
313484-93-4 | 5g |
€1113.00 | 2024-08-02 |
Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis-に関する追加情報
Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- and CAS No 313484-93-4: A Comprehensive Overview
The compound Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- (CAS No 313484-93-4) represents a fascinating molecule with significant implications in the field of advanced materials and chemical synthesis. This tetraethylenetetraamine-based structure is characterized by its intricate molecular architecture, which includes multiple phenylene units linked through methylene bridges. Such a configuration imparts unique electronic and steric properties, making it a valuable candidate for various applications ranging from organic electronics to catalysis.
The molecular structure of this compound can be best understood by breaking down its nomenclature. The term Ethanone refers to the presence of acetyl groups (CH₃CO-) within the molecule, while the suffix tetrakis- indicates that these groups are arranged in a tetrahedral geometry around a central core. The methanetetrayltetra-4,1-phenylene moiety describes a tetramer where four phenylene rings are connected by methylene groups, forming a robust aromatic framework. This design not only enhances the stability of the molecule but also allows for tunable electronic properties due to the conjugated π-system.
In recent years, researchers have been exploring the potential of such highly conjugated systems for applications in organic semiconductors and light-emitting diodes (OLEDs). The extended π-conjugation in Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- makes it an excellent candidate for designing materials with high charge carrier mobility. This property is crucial for applications in flexible electronics and next-generation display technologies. Furthermore, the rigid structure provided by the phenylene units ensures mechanical stability, which is essential for practical device fabrication.
The CAS number 313484-93-4 uniquely identifies this compound and serves as a critical reference point in scientific literature and patent databases. Its systematic naming follows IUPAC guidelines, ensuring clarity and consistency across different research disciplines. The compound's synthesis involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex phenylene framework efficiently.
One of the most intriguing aspects of this molecule is its potential as a building block for supramolecular assemblies. The presence of multiple reactive sites allows for further functionalization through coordination chemistry or polymerization reactions. For instance, metal ions such as zinc or copper can be incorporated into the structure via coordination bonds with nitrogen or oxygen donor sites present in the molecule. These metal complexes exhibit enhanced luminescent properties and have been explored in photodynamic therapy and sensing applications.
The electronic properties of Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- have been extensively studied using spectroscopic techniques like UV-Vis absorption and fluorescence emission spectroscopy. These studies reveal broad absorption bands characteristic of extended π-conjugation systems and strong emission signals that can be tuned by introducing substituents or altering the molecular environment. Such tunability makes it an attractive candidate for developing novel optoelectronic materials with tailored energy levels.
In addition to its applications in organic electronics, this compound has shown promise in catalysis research. The highly symmetric structure provides multiple active sites that can facilitate various chemical transformations without degradation over multiple cycles. Researchers have investigated its use as a ligand in transition metal-catalyzed reactions such as cross-coupling and hydrogenation processes. The robust aromatic framework ensures stability under harsh reaction conditions while maintaining high catalytic activity.
The latest advancements in computational chemistry have further enhanced our understanding of this molecule's behavior at the molecular level. Density functional theory (DFT) calculations have been employed to predict electronic structures and reactivity patterns with remarkable accuracy. These computational insights guide experimental efforts by providing theoretical validation for proposed synthetic routes or predicting optimal reaction conditions.
The versatility of Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- extends to its potential use as an intermediate in pharmaceutical synthesis. While not directly classified as a drug itself due to its non-biologically active nature under physiological conditions, it serves as a precursor for more complex molecules with therapeutic properties through selective functionalization strategies such as halogenation or alkylation reactions at specific positions along its aromatic backbone.
The environmental impact of synthesizing and utilizing this compound has also been considered by researchers aiming to develop greener chemical processes. Efforts are underway to optimize synthetic methodologies using renewable feedstocks or biocatalytic approaches that minimize waste generation while maintaining high yields. Such sustainable practices align with global initiatives toward reducing carbon footprints within industrial chemistry sectors worldwide.
In conclusion,Ethanone,CAS No313484-93-4,andmethanetetrayltetra-4,-phenylene)tetrakis-were not only chemically intriguing but also held significant promise across multiple disciplines including materials science,
313484-93-4 (Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis-) Related Products
- 921554-67-8(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)
- 2228597-68-8(4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one)
- 1804848-16-5(Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate)
- 20576-82-3(Mono-tert-Butyl Terephthalate)
- 13110-96-8(5-Acetylsalicylic acid)
- 151919-01-6(1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 898788-99-3(2',6'-Dichloro-3-phenylpropiophenone)
- 1203090-46-3(N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide)
- 863512-27-0(N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide)

